1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

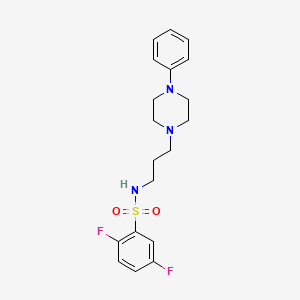

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CES1A1 inhibitor and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Derivatives

Azetidinone derivatives, including those containing aryl sulfonyloxy groups such as 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)ethanone, have been synthesized for various scientific applications. These compounds are prepared through reactions involving azetidinones and different substituents to yield novel chemical entities. For instance, the synthesis of some new azetidinone derivatives containing aryl sulfonyloxy groups involves the reaction of 4-sulfonyloxy aniline derivative with aromatic aldehydes to yield Schiff’s bases, which are then cyclocondensed with chloroacetyl chloride to produce 2-azetidinone derivatives (Patel & Desai, 2004). Similar processes are applied to synthesize substituted azetidinones derived from dimers of Apremilast, showcasing the versatility of azetidinone scaffolds in the creation of biologically active compounds (Jagannadham et al., 2019).

Antimicrobial Applications

A significant application of azetidinone derivatives is in antimicrobial research. Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Shah et al., 2014).

Crystal Packing and Molecular Recognition

The study of crystal packing in 4-sulfonyl β-lactams, including azetidinone derivatives, reveals insights into molecular recognition mechanisms in β-lactams. These insights are crucial for designing drugs with enhanced efficacy and reduced side effects (Basak et al., 2004).

Pharmacological Evaluation

Azetidinone derivatives are also synthesized for pharmacological evaluations, exploring their potential in treating various conditions. Microwave-assisted synthesis has been used to create nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which are screened for their antibacterial and antifungal activities (Mistry & Desai, 2006). Similarly, new pyrimidine-azitidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities, demonstrating the broad applicability of azetidinone derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).

Propriétés

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZIXAHVQQBNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2541327.png)

![N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2541328.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one](/img/structure/B2541329.png)

![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)

![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2541332.png)

![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)